
(2,3-Dimethyl-oxiranyl)-(4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethyl-oxiranyl)-(4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-methanone is a complex organic compound that features both an oxirane (epoxide) ring and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a suitable precursor with an oxidizing agent to form the oxirane ring, followed by a cyclization reaction to introduce the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis .
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction of the oxirane ring can yield alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products:
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
(2,3-Dimethyl-oxiranyl)-(4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,3-Dimethyl-oxiranyl)-(4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-methanone involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-(2,3-Dimethyl-oxiranyl)-ethanol: Contains a similar oxirane ring but lacks the pyrazole moiety.
[(2R,3S)-2,3-Dimethyl-2-oxiranyl]methyl (1E)-2,2,2-trichloroethanimidate: Another compound with an oxirane ring but different substituents.
Uniqueness: The presence of both the oxirane and pyrazole rings in (2,3-Dimethyl-oxiranyl)-(4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-methanone makes it unique compared to other similar compounds.
Propriétés
Numéro CAS |
82723-00-0 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
(2,3-dimethyloxiran-2-yl)-(4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C14H16N2O2/c1-9-14(2,18-9)13(17)12-11(8-15-16-12)10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3 |
Clé InChI |
QZEOHVOTGGMHDI-UHFFFAOYSA-N |
SMILES canonique |
CC1C(O1)(C)C(=O)C2=NNCC2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


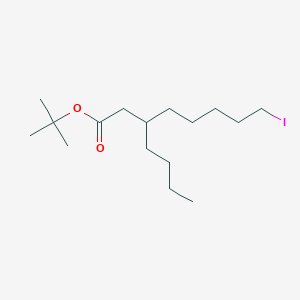
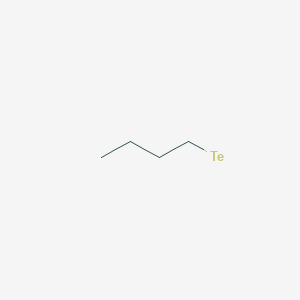
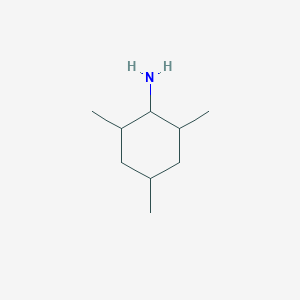
![2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide](/img/structure/B14147644.png)
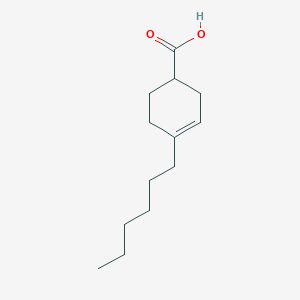

![1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol](/img/structure/B14147669.png)
![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)

![1H,1'H-[2,2']Biperimidinyl](/img/structure/B14147677.png)
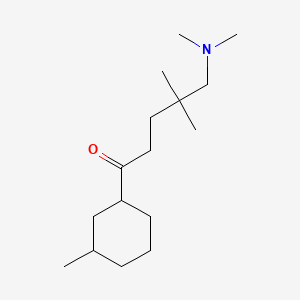
![5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione](/img/structure/B14147685.png)
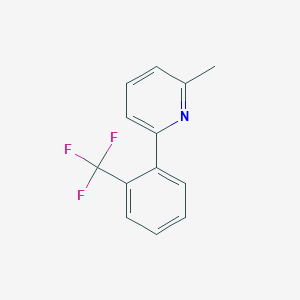
![[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14147699.png)
